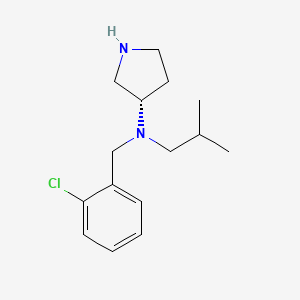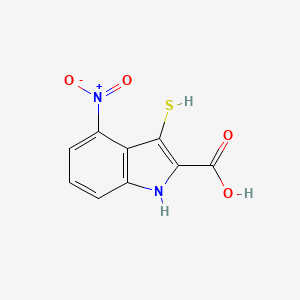
4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Mercapto-4-nitro-1H-indole-2-carboxylic acid is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, characterized by the presence of a mercapto group at the third position, a nitro group at the fourth position, and a carboxylic acid group at the second position, exhibits unique chemical properties that make it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Mercapto-4-nitro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of 3-mercaptoindole followed by carboxylation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and carboxylation processes, utilizing advanced reactors and purification systems to achieve the desired product quality. The use of continuous flow reactors can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The mercapto group can undergo oxidation to form disulfides.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents or other electrophiles.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Amino derivatives.
Substitution: Halogenated indoles or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Mercapto-4-nitro-1H-indole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The compound exerts its effects through various molecular mechanisms:
Molecular Targets: It can interact with enzymes and proteins, altering their activity.
Pathways Involved: The nitro group can participate in redox reactions, while the mercapto group can form covalent bonds with thiol-containing biomolecules, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
3-Mercapto-1H-indole-2-carboxylic acid: Lacks the nitro group, resulting in different chemical reactivity.
4-Nitro-1H-indole-2-carboxylic acid: Lacks the mercapto group, affecting its biological activity.
Uniqueness: 3-Mercapto-4-nitro-1H-indole-2-carboxylic acid is unique due to the combination of the mercapto and nitro groups, which confer distinct chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
90146-79-5 |
|---|---|
Molekularformel |
C9H6N2O4S |
Molekulargewicht |
238.22 g/mol |
IUPAC-Name |
4-nitro-3-sulfanyl-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H6N2O4S/c12-9(13)7-8(16)6-4(10-7)2-1-3-5(6)11(14)15/h1-3,10,16H,(H,12,13) |
InChI-Schlüssel |
OVQRXMYJRLXFEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=C(N2)C(=O)O)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




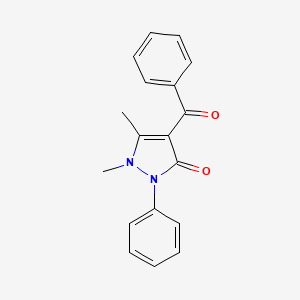
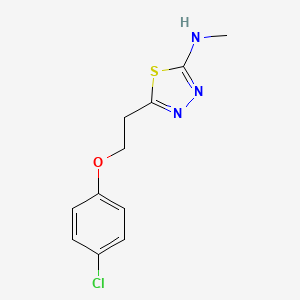

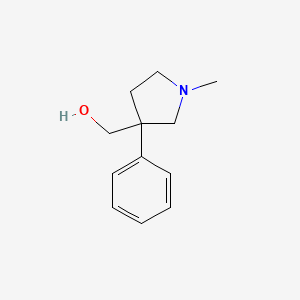
![3-(2,4-Dihydroxyphenyl)-3-[4-(dimethylamino)phenyl]-2-benzofuran-1(3h)-one](/img/structure/B12917349.png)
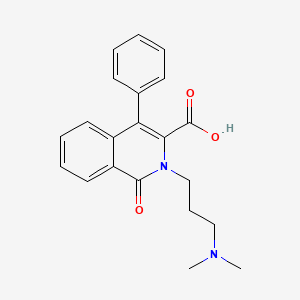
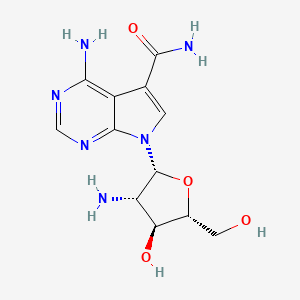

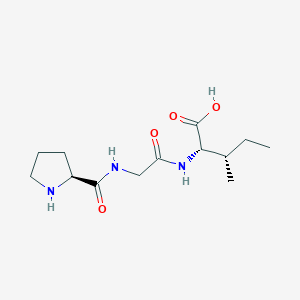
![3-Chloro-2-ethoxy-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12917372.png)
![4-Oxa-1,2,6,9-tetraazaspiro[4.4]nonane](/img/structure/B12917383.png)
